molecular formula C23H27N5O5S2 B2529148 Ethyl 4-((4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 851987-61-6

Ethyl 4-((4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2529148
CAS No.: 851987-61-6
M. Wt: 517.62
InChI Key: AVFUJRZKCHGNOF-UHFFFAOYSA-N
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Description

Ethyl 4-((4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H27N5O5S2 and its molecular weight is 517.62. The purity is usually 95%.
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Biological Activity

Ethyl 4-((4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a sulfonamide moiety, and a benzo[d]thiazole unit. Its molecular formula is C24H28N4O3SC_{24}H_{28}N_4O_3S, with a molecular weight of approximately 484.6 g/mol. The structure can be illustrated as follows:

PropertyValue
Molecular FormulaC24H28N4O3S2
Molecular Weight484.6 g/mol
CAS Number897484-72-9
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the coupling of substituted hydrazine with appropriate sulfonyl and piperazine derivatives. The optimization of reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.

While the exact mechanism of action remains to be fully elucidated, the compound is hypothesized to interact with specific biological targets, potentially influencing various cellular pathways. Predictive models like PASS (Prediction of Activity Spectra for Substances) can estimate its biological activity spectrum based on its structural features.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing benzo[d]thiazole units have shown efficacy in inhibiting tumor cell proliferation by inducing apoptosis in various cancer cell lines .

Antimicrobial Activity

Research has also suggested that this compound may possess antimicrobial properties. A study focusing on thiazole derivatives indicated that modifications to the benzo[d]thiazole structure could enhance antibacterial activity against Gram-positive bacteria .

Case Studies

  • Study on Anticancer Activity : A recent in vitro study evaluated the effect of similar thiazole derivatives on human cancer cell lines. Results demonstrated that these compounds significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
  • Antimicrobial Evaluation : In another study, the antimicrobial efficacy of thiazole-based compounds was assessed against various bacterial strains. The results indicated that certain modifications led to enhanced activity against resistant strains .

Properties

IUPAC Name

ethyl 4-[4-[[(5,7-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O5S2/c1-4-33-23(30)27-9-11-28(12-10-27)35(31,32)18-7-5-17(6-8-18)21(29)25-26-22-24-19-14-15(2)13-16(3)20(19)34-22/h5-8,13-14H,4,9-12H2,1-3H3,(H,24,26)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFUJRZKCHGNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=CC(=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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